molecular formula C11H10N4 B043384 2-Amino-1-methylimidazo[4,5-b]quinoline CAS No. 156215-58-6

2-Amino-1-methylimidazo[4,5-b]quinoline

Cat. No.: B043384
CAS No.: 156215-58-6
M. Wt: 198.22 g/mol
InChI Key: NWZPKLJMJMZZEO-UHFFFAOYSA-N
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Description

2-Amino-1-methylimidazo[4,5-b]quinoline is a potent heterocyclic aromatic amine (HAA) of significant interest in toxicology and cancer research. It is a well-characterized mutagen and carcinogen, primarily formed during the high-temperature cooking of protein-rich foods. Its primary research value lies in modeling chemical carcinogenesis, enabling the study of DNA adduct formation, mutational spectra, and the underlying mechanisms of tumor initiation, particularly in the liver, colon, and mammary glands. The compound's mechanism of action involves metabolic activation primarily by cytochrome P450 enzymes (especially CYP1A2) to form a highly reactive N-hydroxy derivative, which subsequently binds to DNA, forming stable adducts (such as at the C8 position of guanine) that lead to misreplication and point mutations. This property makes it an invaluable tool for investigating DNA damage and repair pathways, assessing the genotoxic potential of cooked food mutagens, and developing chemopreventive strategies. Researchers utilize this compound in in vitro genotoxicity assays (e.g., Ames test) and in vivo animal models to elucidate the metabolic pathways of HAAs and their role in the etiology of diet-associated cancers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylimidazo[4,5-b]quinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-15-9-6-7-4-2-3-5-8(7)13-10(9)14-11(15)12/h2-6H,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZPKLJMJMZZEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC3=CC=CC=C3N=C2N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90166063
Record name 1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156215-58-6
Record name 1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156215586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization of 2 Amino 1 Methylimidazo 4,5 B Quinoline

Classical Synthetic Approaches for 2-Amino-1-methylimidazo[4,5-b]quinoline

Classical methods for synthesizing the this compound scaffold often prioritize efficiency and the use of readily available starting materials. These approaches typically involve condensation and cyclization reactions to construct the tricyclic system.

The Friedländer synthesis is a well-established method for constructing quinoline (B57606) rings, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. jk-sci.comorganic-chemistry.orgnih.gov This reaction can be catalyzed by either acids or bases. wikipedia.orgalfa-chemistry.com A notable application of this methodology is the one-step synthesis of this compound. tandfonline.com In this approach, the reactants are heated together in a suitable solvent to facilitate the condensation and subsequent cyclization that forms the quinoline portion of the molecule, while the imidazole ring is formed from the creatinine precursor. tandfonline.com Although typical Friedländer conditions, such as refluxing in ethanolic potassium hydroxide, were found to be ineffective for this specific transformation, modifications to the reaction environment enabled a successful one-step synthesis. tandfonline.com

The one-step synthesis of this compound directly employs commercially available precursors: 2-aminobenzaldehyde and creatinine. tandfonline.com The imidazole ring of the final product is derived from creatinine, which is a significant advantage as it mimics the proposed biosynthetic origin of related compounds formed during the cooking of meat. tandfonline.comnih.gov

The reaction involves heating a mixture of 2-aminobenzaldehyde and creatinine. tandfonline.com Various conditions have been explored to optimize the yield. For instance, attempting the condensation under Perkin conditions (refluxing in sodium acetate, acetic acid, and acetic anhydride) resulted in a complex mixture with yields below 1%. tandfonline.com Fusing the reactants with acetamide at 160°C improved the yield to 30%, though separation from the solvent was challenging. A more favorable outcome was achieved by using ethylene glycol as the solvent, which led to a significantly higher yield and a simpler work-up procedure. tandfonline.com

Solvent/ConditionsTemperatureYield (%)Reference
Ethanolic Potassium Hydroxide (10%)RefluxNo Reaction tandfonline.com
Sodium Acetate, Acetic Acid, Acetic AnhydrideReflux<1 tandfonline.com
Acetamide (fused)160°C30 tandfonline.com
N,N-Dimethylformamide-12 tandfonline.com
Ethylene Glycol160°C67 tandfonline.com

Advanced Synthetic Strategies for Imidazoquinoline Derivatives

Advanced synthetic strategies are employed to create libraries of imidazoquinoline derivatives, which are essential for exploring their therapeutic potential and understanding their mechanism of action. These methods include solid-phase techniques and complex multi-step solution-phase syntheses.

Solid-phase synthesis (SPS) offers a powerful platform for the rapid generation of compound libraries. nih.gov This technique simplifies the purification process, as excess reagents and by-products can be washed away from the resin-bound intermediate. nih.govmdpi.com While originally developed for peptides, SPS has been adapted for the preparation of small molecules, including heterocyclic systems related to imidazoquinolines. nih.govjku.at For example, the synthesis of imidazoquinoxalines has been successfully performed on a solid support. jku.at The general approach involves anchoring a starting material to a resin, performing a series of chemical transformations, and finally cleaving the desired product from the support. This methodology is particularly advantageous for producing a large number of analogues for screening purposes. nih.gov

Many imidazoquinoline derivatives are prepared through multi-step solution-phase synthesis, which allows for greater flexibility and control in introducing diverse functional groups. These routes often involve the sequential construction of the quinoline and imidazole rings.

A common strategy begins with a substituted quinoline. For instance, a synthesis can start from a quinolin-4-ol, which is first nitrated at the 3-position. nih.gov The hydroxyl group is then converted to a chloro group using a reagent like phosphorus oxychloride (POCl₃). This chloro-substituted nitroquinoline serves as a key intermediate. The chlorine atom can be displaced by various amines in a nucleophilic aromatic substitution (SNAr) reaction. nih.govnih.gov Subsequently, the nitro group is reduced to an amine, typically using reagents like iron powder or through catalytic hydrogenation. nih.govnih.gov The final step is the cyclization to form the imidazole ring. This can be achieved by reacting the resulting diamine with a carboxylic acid or its equivalent at high temperatures, or by using other cyclizing agents like cyanogen bromide. tandfonline.comnih.gov This multi-step approach provides access to a wide array of substituted imidazoquinolines. acs.org

The synthesis of substituted analogues is crucial for conducting structure-activity relationship (SAR) studies, which aim to understand how different functional groups on the imidazoquinoline scaffold influence its biological activity. nih.gov Extensive research has focused on modifying the N1 and C2 positions of the imidazole ring, as well as various positions on the quinoline core, such as C7. nih.govumn.edu

SAR studies on imidazoquinoline-based Toll-like receptor 7 (TLR7) agonists have revealed distinct structural requirements for high potency. For example, a systematic exploration of N¹-benzyl-C2-alkyl substituents demonstrated a clear relationship between the length of the alkyl chain and TLR7-agonistic activity, with a C2-n-butyl group being optimal in one study. nih.gov Similarly, modifications at the C7 position have shown that electron-donating groups can enhance activity compared to electron-withdrawing groups. nih.gov The preparation of these analogues often follows the multi-step synthetic routes described previously, allowing for the systematic introduction of diverse substituents at key positions to map their effects on biological function. nih.govnih.gov

Position of SubstitutionGeneral FindingReference
C2Alkyl chain length affects TLR7/8 activity, with butyl and pentyl groups often showing peak activity. umn.edunih.gov
N1Substitutions are well-tolerated and can influence selectivity between TLR7 and TLR8. An N1-benzyl group was found to be preferred over a phenyl group in one series. nih.govnih.gov
C4The 4-amino group is generally considered essential for activity. nih.govacs.org
C7Substitutions are tolerated. Electron-donating groups at this position tend to result in stronger TLR7/8 activation than electron-withdrawing groups. nih.gov

Chemical Characterization of Synthetic Products

The confirmation of the structure and purity of newly synthesized this compound and its derivatives relies on a combination of spectroscopic and analytical techniques. These methods provide unambiguous evidence of the target molecule's identity and integrity. Standard characterization involves elemental analysis, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy, complemented by physical property measurements such as melting point determination.

Following a one-step synthesis reaction between 2-aminobenzaldehyde and creatinine in ethylene glycol, the resulting product, this compound, was characterized to confirm its elemental composition and molecular weight. tandfonline.com The product appeared as pale yellow needles. tandfonline.com Further derivatization, such as standard acetylation in acetic anhydride, yields products like 2-Acetamido-1-methylimidazo[4,5-b]quinoline, which are also subjected to similar rigorous characterization. tandfonline.com

Elemental Analysis

Elemental analysis provides the empirical formula of a compound by determining the mass percentages of its constituent elements. For this compound, the experimentally determined percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) were found to be in excellent agreement with the calculated values for the molecular formula C₁₁H₁₀N₄. tandfonline.com A similar correlation was observed for its acetylated derivative, confirming the successful addition of the acetyl group. tandfonline.com

Table 1: Elemental Analysis Data

Compound Molecular Formula Element Calculated (%) Found (%) Source
This compound C₁₁H₁₀N₄ C 66.7 66.7 tandfonline.com
H 5.1 5.1 tandfonline.com
N 28.3 28.5 tandfonline.com
2-Acetamido-1-methylimidazo[4,5-b]quinoline C₁₃H₁₂N₄O C 65.0 65.2 tandfonline.com
H 5.0 5.0 tandfonline.com

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound. Using electron impact ionization (EI) at 70 eV, the mass spectrum of this compound showed a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 198, corresponding to its molecular weight. tandfonline.com The fragmentation pattern provides further structural information. tandfonline.com

Table 2: Mass Spectrometry Data

Compound Ionization Method m/z (Relative Intensity, %) Source

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (Proton NMR) spectroscopy is a powerful tool for elucidating the structure of a molecule by providing information about the chemical environment of hydrogen atoms. The ¹H-NMR spectrum for this compound was obtained at 400 MHz in deuterated dimethyl sulfoxide ((CD₃)₂SO). tandfonline.com The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the solvent signal. tandfonline.com The spectrum shows distinct signals for the aromatic protons, the amino group protons, and the methyl group protons, confirming the proposed structure. tandfonline.com

Table 3: ¹H-NMR Spectral Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Source
5-H and 8-H 7.80 m tandfonline.com
9-H 7.70 s tandfonline.com
6-H 7.43 m tandfonline.com
7-H 7.28 m tandfonline.com
NH₂ 7.1 bs tandfonline.com
Me (CH₃) 3.58 s tandfonline.com

(Spectrum recorded at 100 °C in (CD₃)₂SO; m = multiplet, s = singlet, bs = broad singlet)

Physical Properties

The melting point of a compound is a key indicator of its purity. For this compound, the melting point was determined to be above 300 °C. tandfonline.com Its acetyl derivative, 2-Acetamido-1-methylimidazo[4,5-b]quinoline, has an uncorrected melting point of 210-212 °C. tandfonline.com

Table of Mentioned Compounds

Compound Name
This compound
2-aminobenzaldehyde
Creatinine
Ethylene glycol
2-Acetamido-1-methylimidazo[4,5-b]quinoline
Acetic anhydride

Metabolic Activation and Detoxification Pathways of 2 Amino 1 Methylimidazo 4,5 B Quinoline

Phase I Metabolism: Cytochrome P450-Mediated N-oxidation

The initial and rate-limiting step in the metabolic activation of 2-Amino-1-methylimidazo[4,5-b]quinoline is its oxidation, a reaction primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. This Phase I metabolic process introduces or exposes functional groups on the parent compound, preparing it for subsequent reactions.

Research has consistently identified Cytochrome P450 1A2 (CYP1A2) as the principal enzyme responsible for the bioactivation of this compound in humans. nih.gov This isoform, predominantly expressed in the liver, catalyzes the N-hydroxylation of the exocyclic amino group of the IQ molecule. While other CYP isoforms may play a minor role, the high affinity and catalytic efficiency of CYP1A2 for heterocyclic amines underscore its central importance in the initial activation of this compound. The expression levels and activity of CYP1A2 can vary significantly among individuals due to genetic polymorphisms and induction by environmental factors, which in turn can influence an individual's susceptibility to the effects of this compound.

CYP IsoformApparent Km (µM)Vmax (nmol/min/nmol P450)Catalytic Efficiency (Vmax/Km)
CYP1A279901.14
CYP1A15.1163.14
CYP1B14.50.20.04
nih.gov

The N-oxidation of this compound by CYP1A2 results in the formation of 2-hydroxyamino-1-methylimidazo[4,5-b]quinoline (N-hydroxy-IQ). This N-hydroxy metabolite is considered a proximate carcinogen, meaning it is a more reactive intermediate on the pathway to the ultimate carcinogenic species. nih.gov N-hydroxy-IQ is more electrophilic than the parent compound and can, under certain conditions, directly bind to cellular macromolecules like DNA. However, its primary role is as a substrate for further activation by Phase II enzymes.

Phase II Metabolism: Esterification and Conjugation Reactions

Following Phase I N-oxidation, the N-hydroxy-IQ metabolite undergoes Phase II metabolism, which involves conjugation with endogenous molecules. These reactions can either lead to the detoxification and excretion of the compound or, paradoxically, to the formation of a highly reactive ultimate carcinogen.

The O-esterification of N-hydroxy-IQ by N-acetyltransferases (NATs) is a critical step in the formation of the ultimate carcinogen. nih.gov Specifically, N-acetyltransferase 2 (NAT2) is known to catalyze the O-acetylation of N-hydroxy-IQ. This reaction produces a highly unstable N-acetoxy ester, which spontaneously breaks down to form a highly electrophilic nitrenium ion. This nitrenium ion is capable of covalently binding to DNA, forming DNA adducts that can lead to mutations and initiate the process of carcinogenesis.

Human populations exhibit a genetic polymorphism in the NAT2 gene, leading to distinct rapid, intermediate, and slow acetylator phenotypes. nih.gov Individuals with the rapid acetylator phenotype metabolize N-hydroxy-IQ more efficiently, which can lead to higher levels of DNA adduct formation and potentially an increased risk of certain cancers. nih.gov

Sulfation, another important Phase II conjugation reaction, is catalyzed by sulfotransferases (SULTs). These enzymes transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the N-hydroxy-IQ metabolite. This can result in the formation of a sulfonate ester, which, similar to the N-acetoxy ester, is unstable and can lead to the formation of a reactive nitrenium ion. However, sulfation of the parent compound can also occur, leading to the formation of a more water-soluble and readily excretable IQ-sulfamate, representing a detoxification pathway.

In human liver cytosols, the formation of IQ-sulfamate is relatively low compared to that in some animal models, suggesting that this may be a minor detoxification pathway in humans.

SpeciesSexIQ-Sulfamate Formation Rate (pmol/min/mg cytosol)
RatMale51.2
Female23.7
HumanN/A0.24
researchgate.net

Glucuronidation is a major detoxification pathway for a wide variety of xenobiotics, including this compound and its metabolites. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the substrate. The resulting glucuronide conjugates are more water-soluble and are readily eliminated from the body in urine and bile.

Both the parent compound, IQ, and its N-hydroxy metabolite can be substrates for glucuronidation. N-glucuronidation of N-hydroxy-IQ is a significant detoxification pathway, as it prevents the formation of the reactive N-acetoxy and N-sulfonyloxy esters. The direct glucuronidation of the parent IQ molecule also contributes to its detoxification. Several UGT isoforms are involved in the glucuronidation of heterocyclic amines and their metabolites.

While specific kinetic data for the glucuronidation of this compound metabolites by human UGTs are limited, studies on the related N-hydroxy-PhIP provide insights into the activities of different UGT isoforms.

UGT IsoformMetabolite FormedApparent Km (µM)Vmax (pmol/min/mg protein)
UGT1A1N-hydroxy-PhIP-N2-glucuronide4.584.18
UGT1A9N-hydroxy-PhIP-N3-glucuronide3.734.07

Glutathione (B108866) Conjugation by Glutathione S-Transferases (GSTs)

A crucial detoxification pathway for this compound (PhIP) involves conjugation with glutathione (GSH), a reaction catalyzed by the Glutathione S-transferase (GST) superfamily of enzymes. researchgate.netwalshmedicalmedia.com This process represents a primary defense mechanism, converting reactive electrophilic metabolites of PhIP into more water-soluble, less toxic conjugates that can be readily excreted from the body.

The metabolic activation of PhIP leads to the formation of highly reactive intermediates, such as N-acetoxy-PhIP. walshmedicalmedia.com Cytosolic GST isoenzymes play a significant role in neutralizing these harmful species by catalyzing their conjugation with GSH. walshmedicalmedia.com Research has demonstrated a direct relationship between intracellular GSH levels and the mutagenicity of PhIP. nih.gov In one study, experimentally reducing cellular GSH concentrations led to a significant increase in PhIP-induced mutations, whereas elevating GSH levels decreased its mutagenicity. nih.gov

Further evidence for the protective role of this pathway comes from in vivo studies. Pre-treatment of rats with buthionine sulfoximine, a chemical that depletes hepatic GSH stores, resulted in a five-fold increase in the formation of PhIP-DNA adducts in the liver. nih.gov This finding underscores the importance of GSH in intercepting reactive PhIP metabolites before they can damage cellular macromolecules like DNA. nih.gov Moreover, intestinal cells that have developed resistance to the toxic effects of PhIP's primary metabolite, N-hydroxy-PhIP, have been shown to exhibit a five-fold increase in total GST activity, suggesting that upregulation of this detoxification pathway is a key adaptive response to PhIP exposure. researchgate.net

Inter-Individual Variability in Metabolic Enzyme Activities

The metabolic fate of PhIP is subject to significant inter-individual variation, largely due to genetic polymorphisms in the enzymes responsible for its activation and detoxification. nih.govnih.gov This variability can profoundly influence an individual's susceptibility to the biological effects of PhIP. The key enzyme families involved include Phase I cytochrome P450s (CYPs) and Phase II N-acetyltransferases (NATs) and sulfotransferases (SULTs). researchgate.netnih.gov

Genetic differences, such as single-nucleotide polymorphisms (SNPs), in the genes encoding these enzymes can alter their expression levels or catalytic activities. For instance, studies have identified polymorphisms in CYP1A1 and CYP1A2 that correlate with significant differences in the rate of PhIP excretion among individuals, indicating an altered metabolic capacity. nih.gov Similarly, numerous genetic variants of CYP1B1, an enzyme also involved in PhIP metabolism, have been identified. researchwithnj.com The functional consequences of these variants are diverse; some exhibit activity comparable to the wild-type enzyme, while others show dramatically reduced or completely abolished capacity to metabolize PhIP. researchwithnj.com

This genetic variability extends to Phase II enzymes as well. The interplay between different enzyme variants creates a unique metabolic fingerprint for each individual, which dictates the balance between the bioactivation and detoxification of PhIP. This concept is supported by modeling studies of similar compounds, which predict that differences in the activities of metabolic enzymes can lead to vast, thousand-fold variations in DNA damage levels between the most and least susceptible individuals. lbl.gov

Table 1: Influence of Selected Genetic Polymorphisms on PhIP-Metabolizing Enzymes This table is interactive. You can sort and filter the data.

GenePolymorphismConsequenceImpact on PhIP MetabolismReference
CYP1A1 T6235C (MspI)Altered enzyme inducibility/activityAssociated with significant differences in PhIP excretion. nih.gov
CYP1A2 -2467delTAltered enzyme inducibilityAssociated with significant differences in PhIP excretion. nih.gov
CYP1B1 Trp57Cys, Gly61GluAmino acid substitution>2-fold decrease in metabolic activity and catalytic efficiency. researchwithnj.com
CYP1B1 Gly365Trp, Asn453SerAmino acid substitutionLittle to no metabolic activity; significantly decreased protein levels. researchwithnj.com
CYP1B1 Arg469TrpAmino acid substitutionComplete loss of metabolic activity despite normal protein expression. researchwithnj.com

Tissue-Specific Metabolic Profiles

The metabolism of PhIP is not uniform throughout the body, leading to distinct metabolic profiles and varying levels of DNA damage in different organs. nih.govnih.gov While the liver is the primary site for the metabolism of many xenobiotics, both metabolic activation and detoxification of PhIP can occur in various extrahepatic tissues, contributing to its organ-specific carcinogenicity in animal models, which includes the colon, breast, and prostate. researchgate.netnih.govoup.com

The distribution of PhIP-DNA adducts, a marker of metabolic activation and genotoxicity, highlights this tissue specificity. In studies with male rats, the highest levels of DNA adducts following PhIP administration were found in the pancreas, followed by the colon, with substantially lower levels detected in the liver. nih.gov In female rats, adducts were detected in mammary epithelial cells, liver, colon, and white blood cells, with the relative amounts varying between tissues and over time. nih.gov

This tissue-specific susceptibility is determined by the local expression and activity of PhIP-metabolizing enzymes. For example, human prostate tissue has been shown to express the necessary CYP enzymes (CYP1A1, CYP1A2, and CYP1B1) to activate PhIP locally. oup.com Interestingly, the N-hydroxylated metabolite of PhIP is a far more potent substrate for activation within the prostate than the parent compound, suggesting a two-step, multi-organ process. oup.com The initial N-hydroxylation may occur predominantly in the liver, after which the more stable metabolite is transported via the circulation to target tissues like the prostate or mammary gland. oup.comoup.com Subsequent in-situ activation by local Phase II enzymes, such as N-acetyltransferases, then generates the ultimate reactive species that damages DNA. oup.com

Table 2: Relative Distribution of PhIP-DNA Adducts in Male Rat Tissues 24 Hours After Oral Administration This table is interactive. You can sort and filter the data.

TissueRelative Adduct Level (%)
Pancreas100%
Colon56%
Lung28%
Heart27%
Liver2%
Data derived from a study in male F344 rats. nih.gov

Impact of Metabolic Pathways on Biological Activity

The biological activity of PhIP, particularly its carcinogenicity, is intrinsically linked to its metabolic pathways. The balance between metabolic activation (bioactivation) and detoxification determines the extent to which PhIP can exert its genotoxic effects. researchgate.netoup.com

Metabolic Activation and Genotoxicity: The carcinogenic potential of PhIP is initiated through a multi-step bioactivation process.

Phase I N-hydroxylation: The exocyclic amino group of PhIP is first oxidized, primarily by the CYP1A2 enzyme, to form the proximate carcinogen, N-hydroxy-PhIP. researchgate.netoup.com

Phase II Esterification: This intermediate undergoes further activation, typically through O-esterification by N-acetyltransferases (NATs) or sulfotransferases (SULTs). researchgate.net This step generates highly unstable and electrophilic esters, such as N-acetoxy-PhIP. researchgate.net

DNA Adduct Formation: These reactive esters can then covalently bind to the DNA of cells, forming PhIP-DNA adducts. nih.govresearchgate.net The predominant adduct formed is at the C8 position of guanine (B1146940), known as N-(deoxyguanosin-8-yl)-PhIP. nih.gov

The formation of these DNA adducts is a critical event. If not repaired, these adducts can lead to mutations during DNA replication, such as G-to-T transversions and single base deletions. oup.com Such mutations in critical genes, including tumor suppressor genes and oncogenes, can initiate the process of carcinogenesis. oup.com

Detoxification Pathways: Competing with the activation pathways are several detoxification routes that render PhIP and its metabolites less harmful.

C4'-hydroxylation: CYP enzymes can also hydroxylate PhIP at the 4' position of the phenyl ring, a reaction that is generally considered a detoxification step. researchwithnj.com

Glucuronidation: The N-hydroxy-PhIP intermediate can be conjugated with glucuronic acid, facilitating its excretion. researchgate.net

Glutathione Conjugation: As detailed in section 3.2.4, GSTs play a vital role in neutralizing the ultimate reactive metabolites of PhIP. walshmedicalmedia.comnih.gov

Ultimately, the level of DNA damage in a given tissue is dictated by the competitive interplay between these metabolic pathways. A high ratio of activation to detoxification activity increases the formation of DNA adducts and elevates the risk of mutation and cancer initiation. This balance is influenced by the tissue-specific expression of enzymes and is further modulated by an individual's unique genetic makeup. researchgate.netnih.gov

Dna Adduct Formation and Molecular Interactions of 2 Amino 1 Methylimidazo 4,5 B Quinoline

Mechanisms of DNA Adduct Formation

The genotoxicity of 2-Amino-1-methylimidazo[4,5-b]quinoline is not inherent to the molecule itself but arises from its metabolic activation into reactive electrophilic species that can covalently bind to DNA. nih.govnih.gov This bioactivation process is a critical initial step in the cascade of events leading to DNA damage.

Covalent Binding to Deoxyguanosine (dG)

Metabolically activated IQ primarily targets the guanine (B1146940) base in DNA, forming a covalent bond with deoxyguanosine (dG). nih.govresearchgate.net This reaction is a hallmark of many chemical carcinogens and is a key event in the initiation of chemical carcinogenesis. The process begins with the cytochrome P450-mediated N-hydroxylation of IQ, followed by N-acetylation. acs.orgnih.gov Subsequent deacetylation or solvolysis of the N-acetoxy intermediate generates a highly reactive electrophile. acs.orgnih.gov

Formation of C8-dG and N2-dG Adducts

The reactive intermediate of IQ can attack deoxyguanosine at two principal sites: the C8 and N2 positions of the guanine base. researchgate.netnih.gov This leads to the formation of two major types of DNA adducts: N-(deoxyguanosin-8-yl)-2-amino-1-methylimidazo[4,5-b]quinoline (dG-C8-IQ) and 5-(deoxyguanosin-N2-yl)-2-amino-1-methylimidazo[4,5-b]quinoline (dG-N2-IQ). researchgate.net The dG-C8-IQ adduct is generally the major product, accounting for a significantly larger proportion of the total adducts formed compared to the dG-N2-IQ adduct. researchgate.net For instance, in vitro reactions have shown that the level of dG-C8 adducts can be approximately 8-10 times greater than the amount of dG-N2 adducts. researchgate.net In human lymphoblastoid cells treated with an activated form of IQ, the ratio of dG-C8-IQ to dG-N2-IQ adducts was found to be approximately 3:1. researchgate.net

Role of Reactive Nitrenium Ions

The ultimate electrophilic species responsible for the covalent binding to DNA is a highly reactive aryl nitrenium ion. acs.orgnih.gov This ion is formed following the metabolic activation cascade. nih.gov The nitrenium ion is a potent electrophile that readily attacks the electron-rich centers in the DNA bases, particularly the nucleophilic sites on guanine, leading to the formation of the aforementioned DNA adducts. nih.govresearchgate.net

DNA Adduct Structure and Conformational Perturbations

The formation of bulky IQ-DNA adducts induces significant distortions in the regular double-helical structure of DNA. These conformational changes are crucial as they can interfere with the proper functioning of cellular machinery involved in DNA replication and repair. nih.govnih.gov

Base-Displaced Intercalation in DNA Duplexes

A prominent structural perturbation caused by IQ-dG adducts is base-displaced intercalation. nih.govoup.com In this conformation, the planar aromatic moiety of the IQ molecule inserts itself into the DNA helix, displacing the modified guanine base and its complementary cytosine partner. nih.govnih.govoup.com This intercalation is stabilized by stacking interactions between the IQ ring and the neighboring base pairs. nih.govoup.com Both C8-dG-IQ and N2-dG-IQ adducts can adopt a base-displaced intercalated conformation; however, the orientation of the IQ moiety and the conformation of the adducted deoxyguanosine can differ. acs.orgnih.gov For the N2-dG-IQ adduct, the adducted dG typically maintains the anti-conformation about the glycosidic bond, while the complementary cytosine is extruded into the major groove. nih.govoup.com In contrast, the C8-dG-IQ adduct often adopts a syn conformation. nih.gov

Impact on DNA Replication and Repair Fidelity

The structural distortions induced by IQ-DNA adducts can have profound consequences for the fidelity of DNA replication and the efficiency of DNA repair. nih.govresearchgate.net The presence of a bulky adduct can stall the DNA polymerase, leading to replication fork collapse and potentially cell death. Alternatively, translesion synthesis polymerases may bypass the lesion, but often do so in an error-prone manner, introducing mutations such as base pair substitutions and frameshifts. nih.gov IQ is known to induce mutations at G:C base pairs, including two-nucleotide deletions in specific sequence contexts. acs.orgnih.gov The conformational differences between the C8-dG and N2-dG adducts may lead to differential processing by DNA repair and replication enzymes, contributing to the distinct mutational signatures observed for this compound. nih.gov For example, the persistence of the N2-dG-IQ adduct may be related to its specific base-displaced intercalated conformation. nih.gov The cellular response to this DNA damage involves multiple repair pathways, including nucleotide excision repair, which is primarily responsible for removing bulky adducts. nih.govdocumentsdelivered.com However, if the repair is not efficient or is error-prone, the persistent adducts can lead to mutations that may initiate the process of carcinogenesis.

DNA Adduct Levels and Tissue Distribution

Following metabolic activation, this compound and similar heterocyclic amines (HCAs) form covalent bonds with DNA, creating adducts that are considered a crucial step in the initiation of carcinogenesis. nih.gov The levels and distribution of these adducts are not uniform throughout the body, showing significant variation across different organs and tissues.

In vivo studies in animal models have demonstrated widespread formation of DNA adducts in multiple organs. nih.gov For instance, after oral administration of 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) to rats and mice, DNA adducts were detected in numerous organs. nih.gov Similarly, adducts were found in the liver of cynomolgus monkeys given IQ. nih.gov

Research on the related compound 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) in female F344 rats revealed the presence of PhIP-DNA adducts in a wide array of tissues. These included the mammary glands (a primary target organ for PhIP-induced tumors), liver, stomach, small intestine, cecum, colon, heart, lungs, kidneys, and spleen. nih.gov Studies in Big Blue transgenic rats showed that IQ induced the highest frequency of mutations in the liver, followed by the colon and then the kidney, correlating with its carcinogenic effects in those tissues. researchgate.net

The distribution of these adducts is influenced by the metabolic capacities of the different tissues. The enzymes responsible for activating HCAs, such as cytochrome P450 1A2, and the enzymes involved in their detoxification, play a key role in determining the local concentration of reactive metabolites and, consequently, the level of DNA adduct formation. nih.govresearchgate.net

Below is a table summarizing the observed tissue distribution of DNA adducts for related heterocyclic amines.

CompoundAnimal ModelTissues with Detected DNA AdductsReference
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)Female F344 RatsMammary gland, liver, stomach, small intestine, cecum, colon, heart, lungs, kidneys, spleen, white blood cells nih.gov
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)Rats and MiceMultiple organs, including liver, colon, and kidney nih.govresearchgate.net
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)Cynomolgus MonkeysLiver (only organ examined) nih.gov

DNA Adduct Repair Kinetics

The persistence of DNA adducts is a critical factor in determining the likelihood of mutations. nih.gov Cellular DNA repair mechanisms actively work to remove these lesions, and the rate of repair can vary significantly depending on the type of adduct, the specific DNA sequence, and the cell type. umn.edu

Studies on human mammary epithelial cells in culture have shown efficient repair of HCA-DNA adducts. nih.gov In this system, between 60% and 80% of DNA adducts formed by the N-hydroxy metabolites of both IQ and PhIP were removed within 24 hours of their formation. nih.gov

More detailed kinetic studies have been performed in other human cell lines. In human lymphoblastoid TK6 cells treated with an activated form of IQ, a rapid repair process was observed. researchgate.net Approximately 50% of the total DNA adducts were removed within 9 hours, and after 24 hours, less than 10% of the initial adducts remained. researchgate.net This study also investigated the repair of the two primary adducts formed by IQ: N-(deoxyguanosin-8-yl)-IQ (dG-C8-IQ) and 5-(deoxyguanosin-N2-yl)-IQ (dG-N2-IQ). The results indicated no significant preferential repair of either the major dG-C8-IQ adduct or the minor dG-N2-IQ adduct. researchgate.net

In contrast, research in CDF1 mice fed a diet containing IQ for three weeks showed a relatively slow rate of adduct removal in various organs after the cessation of exposure, suggesting that repair kinetics can also be influenced by the mode of administration and the specific in vivo environment. documentsdelivered.com

Compound(s)SystemRepair RateReference
IQ and PhIPHuman mammary epithelial cells60-80% of adducts removed after 24 hours nih.gov
IQHuman lymphoblastoid TK6 cells~50% of adducts removed after 9 hours; <10% remain after 24 hours researchgate.net
IQCDF1 Mice (in vivo)Relatively slow rate of removal after dietary administration documentsdelivered.com

Interactions with Cellular Macromolecules Beyond DNA

Studies in rats have demonstrated that IQ binds to blood proteins in a dose-dependent manner. nih.gov Specifically, both hemoglobin and serum albumin were found to be modified by IQ following oral administration. nih.gov The extent of binding was significantly higher for albumin, which bound three to five times more IQ than hemoglobin. nih.gov

Further investigation into the nature of these protein adducts led to the identification of a specific modification in serum albumin. After enzymatic digestion of the modified albumin, a major adduct was isolated and identified as a tripeptide containing N2-cysteinesulfinyl-IQ. nih.gov This indicates that a reactive metabolite of IQ forms a covalent bond with the sulfur atom of a cysteine residue within the albumin protein. nih.gov The formation of such protein adducts is significant as they can be used for dosimetry, providing a measure of the biologically effective dose of the carcinogen. nih.gov

Genotoxicity and Mutagenicity Studies of 2 Amino 1 Methylimidazo 4,5 B Quinoline

In Vitro Genotoxicity Assays

A variety of in vitro assays have been employed to assess the genotoxic potential of 2-Amino-1-methylimidazo[4,5-b]quinoline and its structural isomers. These tests utilize bacterial and mammalian cells to detect DNA damage and mutations.

Bacterial Mutagenesis (Ames Test)

The Ames test, a widely used bacterial reverse mutation assay, has been instrumental in demonstrating the mutagenic activity of heterocyclic amines. While much of the research has focused on its potent mutagenic isomer, 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), studies on analogues provide insight into the structure-activity relationships.

Research on IQ analogs has shown that the position of the methyl group and the presence of the 2-amino group are critical for mutagenic activity in Salmonella typhimurium strains TA98 and TA100. nih.gov Mutagenicity in strain TA98, which detects frameshift mutations, is significantly reduced when the 3-methyl group is absent and is completely abolished upon removal of the 2-amino group. nih.gov These findings underscore the importance of the specific chemical structure in the mutagenic potential of this class of compounds. Like other heterocyclic amines, metabolic activation, typically by a rat liver S9 fraction, is crucial for observing the full mutagenic potential. nih.gov

Table 1: Summary of Ames Test Results for IQ Analogues
Compound AnalogueSalmonella typhimurium StrainMetabolic Activation (S9)Mutagenic Activity
IQ (2-amino-3-methylimidazo[4,5-f]quinoline)TA98RequiredHigh
Analogue without 3-methyl groupTA98RequiredReduced
Analogue without 2-amino groupTA98RequiredAbolished
IQ and its analoguesTA100RequiredNot strong mutagens

Mammalian Cell Mutagenicity Assays (e.g., HPRT, TK6 Loci)

Studies using mammalian cell lines, such as human lymphoblastoid TK6 cells, have provided further evidence of the mutagenic properties of imidazoquinoline derivatives. Research on the related compound 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) has shown it to be mutagenic at the thymidine (B127349) kinase (TK) and hypoxanthine-guanine phosphoribosyl transferase (HPRT) loci. researchgate.netnih.gov

In TK6 cells, PhIP treatment, following metabolic activation, leads to an increase in mutation frequency at the HPRT locus. nih.gov The types of mutations induced by the isomer IQ in TK6 cells have been characterized as predominantly single base deletions, particularly in runs of guanine (B1146940) bases. nih.gov This specificity is consistent with the formation of DNA adducts at guanine residues. nih.gov The weak mutagenicity of IQ in some mammalian cell assays is often attributed to the cells' limited capacity for metabolic activation. nih.gov

Table 2: Mutagenicity of Related Imidazoarenes in Mammalian Cells
CompoundCell LineGene LocusKey Findings
PhIPTK6HPRTIncreased mutation frequency with metabolic activation. nih.gov
IQTK6HPRT, TKInduces single guanine deletions; mutagenicity enhanced by photoactivated derivatives. nih.gov

Micronucleus (MN) Assays in Human-Derived Cell Lines (e.g., HepG2)

DNA Damage Assessment (e.g., Comet Assay, γH2AX ICW assay)

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks. Studies on the isomer IQ in rats have shown a dose-dependent increase in DNA strand breaks in both colon and liver tissues, as measured by the Comet assay. researchgate.net This indicates that the compound or its metabolites can directly induce DNA damage.

There is currently no available information in the reviewed scientific literature regarding the use of the γH2AX immunocytochemistry (ICW) assay to assess DNA double-strand breaks induced by this compound.

In Vivo Mutagenicity in Transgenic Animal Models

Transgenic animal models provide a valuable tool for assessing mutagenicity in a whole-organism context, allowing for the evaluation of metabolic activation, detoxification, and DNA repair processes in different tissues.

LacZ Reporter Gene Systems

Studies utilizing transgenic mice with the lacZ reporter gene have been employed to investigate the in vivo mutagenicity of quinoline (B57606) compounds. For instance, the hepatocarcinogen quinoline was shown to induce mutations in the liver of lacZ transgenic mice, the target organ for its carcinogenicity. nih.gov This demonstrates the utility of this model system for detecting organ-specific mutagenic effects.

While direct studies on this compound in lacZ transgenic mice were not found in the reviewed literature, research on the related heterocyclic amine PhIP using a supF shuttle vector system, which is analyzed in bacteria carrying a lacZ amber mutation, revealed that the predominant mutations were G:C to T:A transversions. nih.gov This suggests a specific pattern of DNA damage and subsequent mutational events. Studies on the isomer IQ in Big Blue® transgenic rats, which carry the lacI gene, have shown dose-dependent increases in mutant frequencies in the liver and colon. researchgate.net

Table 3: In Vivo Mutagenicity of Related Compounds in Transgenic Models
CompoundTransgenic ModelTarget OrganKey Findings
QuinolinelacZ Transgenic MouseLiver4-fold increase in mutant frequency compared to controls. nih.gov
IQBig Blue® (lacI) Transgenic RatLiver, ColonDose-dependent increase in mutant frequencies. researchgate.net
PhIPsupF shuttle vector (analyzed in lacZ bacteria)N/A (in vitro adduction)Predominantly G:C to T:A transversions. nih.gov

Information regarding this compound is Not Available

Following a comprehensive search for scientific literature, it has been determined that there is insufficient available data to generate an article on This compound that adheres to the specific outline provided.

The requested sections and subsections are:

Relationship Between DNA Adducts and Mutagenic Potency

The search for detailed research findings, data tables, and specific analyses related to these topics for the exact compound This compound did not yield any relevant results. The vast majority of published genotoxicity and mutagenicity studies focus on structurally related, but distinct, heterocyclic amines. These include the widely studied isomers 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) .

Due to the strict instructions to focus solely on this compound and not introduce information outside the explicit scope, it is not possible to construct the requested article. Attributing the findings from other compounds, such as IQ or PhIP, to the subject compound would be scientifically inaccurate and misleading. Therefore, in the absence of specific data for this compound, the article cannot be generated.

Carcinogenicity Research and Mechanisms Induced by 2 Amino 1 Methylimidazo 4,5 B Quinoline

Animal Carcinogenicity Bioassays

Animal bioassays have been fundamental in characterizing the carcinogenic potential of IQ. Studies primarily involving rodent models have demonstrated its ability to induce tumors in multiple organ systems.

Long-term dietary administration of IQ has been shown to induce tumors in both mice and rats. In CDF1 mice fed a diet containing 0.03% (300 ppm) IQ for up to 96 weeks, there was a high incidence of tumors in several organs oup.comnih.gov. Male CDF1 mice exhibited a lower incidence of liver tumors (41%) compared to females (75%) oup.com.

In Fischer 344 (F344) rats, dietary administration of IQ also leads to a significant increase in tumor formation. Studies have shown that long-term feeding of IQ induces a high incidence of hepatocellular carcinomas, intestinal adenocarcinomas, and squamous cell carcinomas of the Zymbal gland nih.govnih.gov. One study noted that in female rats, a high incidence of mammary adenocarcinomas was observed nih.gov. For example, 14 out of 32 treated female rats developed a total of 21 adenocarcinomas of the mammary gland, while no such tumors were found in controls nih.gov. The latency period for tumor development in these studies is generally long-term, often requiring continuous exposure for a significant portion of the animal's lifespan, such as 675 days, to observe significant tumor development oup.com.

Interactive Table: Tumor Incidence in Rodent Models Exposed to 2-Amino-1-methylimidazo[4,5-b]quinoline
Species/StrainSexTarget OrganTumor TypeIncidenceReference
Mouse (CDF1)MaleLiverHepatocellular Carcinoma41% oup.com
Mouse (CDF1)FemaleLiverHepatocellular Carcinoma75% oup.com
Mouse (CDF1)BothForestomachPapilloma, CarcinomaHigh nih.govnih.gov
Mouse (CDF1)BothLungAdenoma, AdenocarcinomaHigh nih.govnih.gov
Rat (F344)BothLiverHepatocellular CarcinomaHigh nih.govnih.gov
Rat (F344)BothIntestinesAdenocarcinomaHigh nih.govnih.gov
Rat (F344)BothZymbal GlandSquamous Cell CarcinomaHigh nih.govnih.gov
Rat (F344)FemaleMammary GlandAdenocarcinoma44% (14/32) nih.gov
Rat (F344)FemaleClitoral GlandSquamous Cell CarcinomaHigh nih.govnih.gov

The carcinogenic effects of IQ exhibit clear target organ specificity that varies between species.

In mice (CDF1 strain) , the primary target organs are the liver, forestomach, and lungs. High incidences of hepatocellular carcinomas, forestomach papillomas and carcinomas, and lung adenomas and adenocarcinomas are consistently observed oup.comnih.govnih.gov.

In rats (F344 strain) , IQ demonstrates a broader range of target organs. The liver is a primary target, with the induction of hepatocellular carcinomas nih.govnih.gov. Additionally, the small and large intestines are major targets, developing adenocarcinomas nih.govnih.gov. Other significant targets in rats include the Zymbal gland (an auditory sebaceous gland), the clitoral gland, and the mammary gland in females, all of which develop carcinomas nih.govnih.govnih.gov.

Interestingly, while IQ-DNA adducts can be detected in various organs, not all of these tissues develop tumors, suggesting that there may be a tissue-specific threshold for the initiation of carcinogenesis oup.com.

Molecular Mechanisms of Carcinogenesis

The carcinogenicity of IQ is a multi-step process that begins with metabolic activation and leads to genetic and cellular alterations that drive the transformation of normal cells into cancerous ones.

The initiation of carcinogenesis by IQ is widely believed to be dependent on its metabolic activation to reactive intermediates that can bind covalently to DNA, forming DNA adducts nih.govoup.com. This process typically involves the N-hydroxylation of the exocyclic amino group by cytochrome P450 enzymes, particularly CYP1A2, followed by esterification oup.com. The resulting electrophilic species can then react with nucleotide bases.

The major DNA adduct formed by IQ is at the C8 position of guanine (B1146940), creating N-(deoxyguanosin-8-yl)-2-amino-3-methylimidazo[4,5-f]quinoline (dG-C8-IQ) oup.comresearchgate.net. A minor adduct, 5-(deoxyguanosin-N2-yl)-2-amino-3-methylimidazo[4,5-f]quinoline (dG-N2-IQ), is also formed oup.comresearchgate.net. These bulky adducts can distort the DNA helix, leading to errors during DNA replication and repair. If not properly repaired, these adducts can cause mutations, such as base substitutions and frameshifts, which are critical events in tumor initiation oup.comnih.gov. The formation of these adducts is considered a key biomarker for the genotoxic and carcinogenic potential of IQ oup.com.

The mutations caused by IQ-DNA adducts can occur in critical genes that regulate cell growth, such as proto-oncogenes and tumor suppressor genes.

Oncogene Activation: Studies of Zymbal gland tumors induced by IQ in F344 rats have identified activating mutations in the c-Ha-ras proto-oncogene nih.govsci-hub.se. Specific mutations found include G to C transversions at the first base of codon 13, a G to T transversion at the second base of codon 13, and an A to T transversion at the second base of codon 61 nih.gov. The activation of ras genes is a well-known step in the development of many human and animal cancers.

Tumor Suppressor Gene Inactivation: In addition to oncogene activation, mutations in the p53 tumor suppressor gene have also been detected in Zymbal gland carcinomas induced by IQ in rats nih.gov. The identified mutations included various base changes and a deletion at different codons, leading to the inactivation of this critical "guardian of the genome" nih.gov.

These genetic alterations disrupt normal cellular control pathways, contributing to the uncontrolled proliferation characteristic of cancer.

Beyond direct mutagenesis, IQ can promote carcinogenesis by altering the balance between cell proliferation and programmed cell death (apoptosis). High doses of IQ are thought to disrupt the equilibrium between DNA damage and repair, and between abnormal cell proliferation and apoptosis nih.gov.

Studies in mouse models have shown that IQ has tumor-promoting effects on hepatocarcinogenesis oup.com. These effects are mediated by the activation of key signaling pathways that regulate cell growth and differentiation, such as the Transforming Growth Factor-β (TGF-β) and Wnt/β-catenin signaling pathways. Concurrently, IQ can inhibit cell adhesion, which may facilitate tumor cell invasion and metastasis oup.com. By both initiating mutations and promoting the growth of mutated cells, IQ acts as a complete carcinogen.

Induction of Oxidative Stress

In a study using zebrafish models, exposure to IQ led to a significant increase in the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation, within liver tissues. nih.gov This was accompanied by a notable decrease in the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), glutathione (B108866) (GSH), glutathione s-transferase (GST), and glutathione peroxidase (GSH-Px). nih.gov These findings indicate that exposure to IQ can disrupt the natural antioxidant defense systems, leading to cellular damage. nih.gov

Table 1: Effect of IQ Exposure on Oxidative Stress Markers in Zebrafish Liver nih.gov

BiomarkerEffect of IQ ExposureImplication
Reactive Oxygen Species (ROS)▲ IncreasedHeightened oxidative stress
Malondialdehyde (MDA)▲ IncreasedIncreased lipid peroxidation and cell damage
Superoxide Dismutase (SOD)▼ DecreasedReduced antioxidant defense
Catalase (CAT)▼ DecreasedReduced antioxidant defense
Glutathione (GSH)▼ DecreasedDepletion of a key antioxidant
Glutathione S-Transferase (GST)▼ DecreasedImpaired detoxification capacity
Glutathione Peroxidase (GSH-Px)▼ DecreasedReduced protection against oxidative damage

▲: Increase ▼: Decrease

This induction of oxidative stress is considered a contributing factor to the liver damage and subsequent carcinogenic processes associated with this class of compounds. nih.gov

Alterations in Cellular Signaling Pathways (e.g., Autophagy, ER Stress)

The carcinogenic mechanisms of HCAs are also linked to their ability to disrupt crucial cellular signaling pathways, such as autophagy and the endoplasmic reticulum (ER) stress response.

Endoplasmic Reticulum (ER) Stress: Research on 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) has shown that it can induce ER stress. researchgate.netnih.govnih.govmdpi.com In studies involving zebrafish, exposure to IQ resulted in the upregulation of key ER stress markers, including the 78-kDa glucose-regulated protein (GRP78) and C/EBP homologous protein (CHOP). mdpi.com Histopathological analysis revealed ultrastructural changes in the ER, confirming its response to the compound. researchgate.net The induction of ER stress can trigger downstream signaling pathways that may lead to apoptosis and contribute to tissue damage. researchgate.netnih.gov

Autophagy: Autophagy is a cellular process responsible for the degradation and recycling of damaged cellular components. Studies have indicated that IQ exposure can inhibit this critical protective mechanism. researchgate.netnih.govnih.govmdpi.com Research demonstrated a decrease in the expression of essential autophagy-related proteins such as Beclin1, LC3-II, and the Atg5-Atg12 complex following IQ treatment. mdpi.com Concurrently, there was an accumulation of the p62 protein, which is typically cleared by autophagy, further indicating a blockage of the pathway. mdpi.com The inhibition of autophagy can lead to the accumulation of damaged organelles and proteins, contributing to cellular stress and potentially promoting carcinogenesis. researchgate.netnih.gov

Table 2: Impact of IQ on ER Stress and Autophagy Markers mdpi.com

Cellular PathwayMarkerEffect of IQ Exposure
ER Stress GRP78▲ Upregulated
CHOP▲ Upregulated
Autophagy Beclin1▼ Decreased
LC3-II▼ Decreased
Atg5-Atg12▼ Decreased
p62▲ Increased

▲: Increase ▼: Decrease

Disruption of Intestinal Microbial Composition and Metabolism

The gut microbiota plays a significant role in the metabolism of xenobiotics, including carcinogenic HCAs. While specific studies on this compound are scarce, research on related compounds like IQ and PhIP highlights the importance of microbial interactions.

The intestinal microbiota can biotransform HCAs into various metabolites. nih.gov For instance, certain bacteria within the human intestine are capable of converting IQ into its hydroxylated derivative, 7-hydroxy-IQ. nih.gov The presence of intestinal microbiota has been shown to be essential for the induction of DNA damage in the colon and liver cells of rodents exposed to IQ, suggesting that bacterial metabolism can play a role in activating these carcinogens. nih.gov

Furthermore, probiotic bacteria have been studied for their potential to mitigate the harmful effects of HCAs. In vitro studies have shown that certain probiotic strains can reduce the cytotoxicity of IQ and PhIP. nih.gov This protective activity appears to be influenced by the individual's intestinal microbiota, suggesting a complex interplay between probiotics, the resident gut flora, and the detoxification of these carcinogens. nih.gov

Co-carcinogenic and Modifying Factors

The carcinogenicity of HCAs is not solely dependent on the compound itself but can be influenced by various external and dietary factors.

Dietary Modifiers: Dietary components can significantly alter the carcinogenic potential of HCAs. For example, studies on IQ have shown that cruciferous vegetables can have a chemopreventive effect. oup.com These vegetables can induce phase II enzymes, which are involved in the detoxification of reactive metabolites, thereby inhibiting the formation of DNA adducts and preneoplastic lesions in the colon and liver. oup.com

Antioxidant Intervention: Natural antioxidants have been investigated for their ability to counteract the genotoxicity of HCAs. Chlorophyll, for instance, has been shown to reduce the genotoxic effects of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a related HCA, in experimental models. mdpi.com The proposed mechanism involves the formation of a complex between the chlorophyll molecule and the HCA, which may reduce its bioavailability and subsequent DNA damage. mdpi.com This highlights the potential for dietary antioxidants to act as modifying factors in HCA-induced carcinogenesis.

Epidemiological Investigations and Human Exposure Assessment to Heterocyclic Amines Context for 2 Amino 1 Methylimidazo 4,5 B Quinoline

Association with Cancer Risk in Human Populations

Numerous epidemiological studies have investigated the link between the consumption of well-done meat and exposure to HCAs with the risk of various cancers. tandfonline.comnih.gov While the evidence is not always consistent, a majority of these studies suggest that high intake of well-done meat and consequently high exposure to HCAs may increase the risk of developing cancer in humans. tandfonline.comnih.gov

Epidemiological research has explored the association between HCA intake and several types of cancer. The majority of studies have shown that high intake of well-done meat may increase the risk of human cancer. tandfonline.com

Colorectal Cancer: A number of case-control studies have reported a positive association between the consumption of well-done red meat and the risk of colorectal cancer. oup.com In a UK-based study, a trend of increasing colorectal cancer risk was observed with higher total meat and red meat consumption. oup.com Individuals in the highest quartile of red meat consumption had double the risk compared to those in the lowest quartile. oup.com Another study noted elevated risks for tumors in the ascending colon with frequent consumption of deep-fried foods, fried bacon or ham, and barbecued or smoked meats. nih.gov

Breast Cancer: The link between HCA intake and breast cancer risk has also been investigated. PhIP, the most abundant HCA in the Western diet, is a known mammary gland carcinogen in rats. nih.gov Some epidemiological studies have found a moderately increased risk of breast cancer with higher intake of red meat. nih.gov One study reported that women in the highest quintile of PhIP intake had a nearly twofold increased risk of breast cancer compared to those in the lowest quintile. nih.gov However, other studies have found no significant association between total meat, red meat, or chicken consumption and breast cancer risk. tandfonline.com

Prostate Cancer: Evidence also suggests a potential link between HCA exposure and prostate cancer. PhIP is a potent prostate carcinogen in rodents. usda.gov Some epidemiological studies have reported an association between frequent consumption of well-done cooked meats and an increased risk of prostate cancer. usda.gov

Other Cancers: Case-control studies have also explored associations with other cancers. For instance, a Swedish study investigated dietary habits and the risk of pancreatic cancer. nih.gov

Cancer TypeExposureStudy PopulationOdds Ratio (95% CI)P-value for TrendSource
Breast CancerPhIP Intake (highest vs. lowest quintile)273 cases, 657 controls1.9 (1.1-3.4)0.001 nih.gov
Colorectal CancerRed Meat Intake (highest vs. lowest quartile)425 matched pairs2.0 (approx.)0.0003 oup.com
Ascending Colon CancerDeep-fried Foods (≥5 times/week)-3.9 (1.4–10.7)- nih.gov
Rectal CancerDeep-fried Foods-4.3 (1.5–12.1)- nih.gov

Individual susceptibility to the carcinogenic effects of HCAs is influenced by genetic polymorphisms in enzymes responsible for their metabolism. nih.gov The bioactivation of HCAs involves enzymes such as cytochrome P450 1A2 (CYP1A2) and N-acetyltransferase 2 (NAT2). nih.govnih.gov

CYP1A2 is a key enzyme in the initial N-oxidation of HCAs, a critical step in their activation to DNA-binding metabolites. nih.gov The activity of CYP1A2 can be induced by factors like smoking. nih.gov NAT2 is involved in the subsequent O-acetylation of N-hydroxylated HCA metabolites, which can lead to the formation of highly reactive species that bind to DNA. nih.gov Individuals can be classified as "slow," "intermediate," or "rapid" acetylators based on their NAT2 genotype. aacrjournals.orgmdedge.com

Several studies have investigated the interplay between these genetic factors and HCA exposure in relation to cancer risk.

Breast Cancer: The role of NAT2 genotype in modifying breast cancer risk associated with HCA intake has also been examined, but the findings have been inconsistent. oup.comtandfonline.com One study found no association between NAT2 genotype and breast cancer risk. oup.com Similarly, another large case-control study did not observe any statistically significant interactions between HCA exposure and NAT2 genotype in relation to breast cancer risk. tandfonline.com

Cancer TypeGenetic FactorExposureFindingSource
Colorectal CancerRapid NAT2 AcetylatorHigh Red Meat Intake (>0.5 serving/day)3-fold increased risk compared to low red meat consumers. mdedge.commdedge.com
Colorectal CancerRapid NAT2 AcetylatorLongtime Smoking & High Red Meat IntakeNearly 18-fold increased risk. mdedge.commdedge.com
Colorectal CancerRapid NAT2 AcetylatorSmoking (>30 pack-years)Stronger association with cancer risk compared to slow/intermediate acetylators (P for interaction = 0.003). nih.gov
Breast CancerNAT2 GenotypeHCA IntakeNo statistically significant interaction observed. tandfonline.com

Epidemiological studies of dietary carcinogens like HCAs are fraught with challenges that can lead to inconsistent findings. nih.govoup.com A major limitation is the difficulty in accurately quantifying chronic exposure to these compounds. nih.govacs.org As previously mentioned, FFQs are subject to recall bias and inaccuracies in reporting. nih.gov Furthermore, the levels of HCAs in cooked meats can vary widely depending on the type of meat, cooking method, temperature, and duration of cooking, making precise exposure estimation difficult. researchgate.net

Another challenge is the potential for confounding factors. For example, a diet high in well-done meat may be associated with other lifestyle factors that also influence cancer risk. oup.com Additionally, the relatively low levels of HCAs in the diet may make it difficult to detect a clear association with cancer risk, especially when compared to more potent carcinogens. usda.gov

The reliance on a single biological sample in many biomarker studies may not accurately reflect long-term exposure. nih.gov There is also the issue of intra-individual variability in metabolism, which can be influenced by both genetic and environmental factors. nih.gov The complex interplay between diet, genetics, and other lifestyle factors makes it challenging to isolate the specific effect of HCAs on cancer risk. mcgill.ca Large sample sizes are often required to study these interactions effectively. nih.gov

Biomonitoring of HCA-DNA Adducts in Human Tissues

The assessment of human exposure to heterocyclic amines (HCAs) and the associated cancer risk relies heavily on the detection of biomarkers such as DNA adducts in human tissues. These adducts, formed by the covalent binding of reactive HCA metabolites to DNA, are considered a crucial step in the initiation of carcinogenesis. However, the biomonitoring of HCA-DNA adducts, including those from 2-Amino-1-methylimidazo[4,5-b]quinoline, presents significant analytical challenges due to the typically low levels of these adducts in human samples. nih.gov

Sensitive analytical techniques, such as ³²P-postlabeling and various mass spectrometry-based methods, have been developed to detect and quantify these adducts. nih.gov Despite these advancements, in vivo data on the levels of this compound-DNA adducts in human tissues remain scarce in the scientific literature. Much of the available research has focused on its more widely studied isomer, 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), or another prominent HCA, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP).

In Vitro Studies on this compound Isomer (IQ) in Human Cells

While in vivo human data for this compound is limited, in vitro studies using human cell cultures have provided valuable insights into its potential to form DNA adducts. Research on primary cultures of human mammary epithelial cells and fibroblasts exposed to the isomer IQ has demonstrated the formation of DNA adducts. These studies offer a glimpse into the potential for DNA damage in human tissues upon exposure.

Table 1: In Vitro Formation of IQ-DNA Adducts in Human Mammary Cells

Cell Type Adduct Level (adducts/10⁸ nucleotides)
Epithelial Cells 14.8

Data derived from in vitro studies on the isomer 2-amino-3-methylimidazo[4,5-f]quinoline (IQ).

Another study utilizing cultured human mammary epithelial cells reported detectable adduct levels after exposure to the metabolite N-hydroxy-IQ, with concentrations as low as 1 µM producing measurable adducts. At a concentration of 50 µM, the adduct levels reached 16 adducts per 10⁷ nucleotides. These findings underscore the capacity of activated IQ to bind to the DNA of human mammary cells.

In Vivo Biomonitoring of PhIP-DNA Adducts in Human Tissues

To provide a broader context for the biomonitoring of HCA-DNA adducts in human populations, it is informative to consider the data available for the more extensively studied HCA, PhIP. Unlike this compound, PhIP-DNA adducts have been detected and quantified in various human tissues in in vivo biomonitoring studies.

Notably, PhIP-DNA adducts have been identified in human prostate tissue. One study analyzing both tumor and adjacent non-tumor prostate specimens found a strong correlation in adduct levels between the two tissue types, although the levels were significantly higher in non-tumor cells. nih.gov Another investigation of men with prostate cancer identified PhIP-DNA adducts in 11 out of 35 patients, with levels ranging from 2 to 120 adducts per 10⁹ nucleotides. ascopubs.org

Furthermore, a study employing a highly sensitive liquid chromatography/mass spectrometry method screened tumor-adjacent normal mammary tissue from breast cancer patients. nih.gov In this cohort, a PhIP-DNA adduct was detected in only 1 out of 70 biopsy samples, at a level of three adducts per 10⁹ nucleotides. nih.gov This level was noted to be significantly lower than those previously reported using less specific methods like immunohistochemistry or ³²P-postlabeling. nih.gov

Table 2: In Vivo Detection of PhIP-DNA Adducts in Human Tissues

Tissue Adduct Level (adducts/10⁹ nucleotides) Detection Method
Prostate 2 - 120 nano-LC-Orbitrap mass spectrometry

The detection of PhIP-DNA adducts in human tissues provides physiological evidence of exposure to this dietary carcinogen and its potential role in human carcinogenesis. ascopubs.org However, the infrequent detection and low levels observed in some studies, particularly with highly specific mass spectrometry methods, also highlight the complexities of using these adducts as definitive biomarkers of cancer risk. nih.gov

Mitigation and Prevention Strategies for Heterocyclic Amine Formation and Activity

Dietary and Culinary Interventions to Reduce HCA Formation

Simple modifications to cooking practices and the inclusion of certain ingredients can substantially lower the concentration of IQ in cooked foods.

The temperature and duration of cooking are critical factors in the formation of IQ and other HCAs. nih.gov Generally, higher temperatures and longer cooking times lead to increased HCA production. nih.gov The formation of these compounds typically begins at temperatures above 300°F (150°C). mdpi.comnih.gov

Table 1: Impact of Cooking Temperature and Time on HCA Formation

Cooking Parameter Effect on HCA Formation Mitigation Strategy
Temperature Formation increases at temperatures above 300°F (150°C). Higher temperatures lead to higher concentrations. mdpi.comnih.gov Cook meat at the lowest safe temperature to ensure doneness while minimizing HCA generation.
Time Longer cooking durations result in higher concentrations of HCAs. mdpi.com Avoid overcooking and charring. Pre-cooking in a microwave can reduce the final high-temperature cooking time. mdpi.comnih.gov

The method of cooking plays a pivotal role in the amount of IQ and other HCAs formed. High-temperature, dry-heat methods are most conducive to their creation.

Barbecuing, Frying, and Grilling: These methods, which involve high temperatures and direct contact with a hot surface or open flame, tend to produce the highest levels of HCAs. mdpi.comresearchgate.net The charring and blackening of meat, common with these methods, are associated with increased HCA content. researchgate.net

Stewing, Boiling, and Poaching: Cooking methods that utilize lower temperatures and moisture, such as stewing, boiling, or poaching, produce minimal to no detectable levels of HCAs. researchgate.net

Continuously turning meat over when grilling can also help to reduce the accumulation of HCAs on the surface. mdpi.comnih.gov Furthermore, avoiding direct exposure of meat to an open flame can lessen HCA formation. researchgate.net

Table 2: Influence of Cooking Method on HCA Formation

Cooking Method HCA Formation Potential Rationale
Barbecuing/Grilling High Direct exposure to high heat and open flames promotes the chemical reactions that form HCAs. mdpi.comresearchgate.net
Pan-Frying High High temperatures and prolonged contact with a hot metal surface facilitate HCA formation. mdpi.com
Boiling/Stewing/Poaching Low to negligible These methods use lower temperatures and a moist environment, which is not conducive to HCA formation. researchgate.net

Marinating meat before cooking is a highly effective strategy for reducing HCA formation. The ingredients in marinades can act as barriers and inhibitors to the chemical reactions that produce these compounds.

Studies have shown that marinating meat can reduce HCA formation by as much as 90%. researchgate.net Marinades containing acidic components like vinegar or lemon juice are particularly effective. researchgate.net Furthermore, those rich in antioxidants and phenolic compounds from herbs and spices can significantly inhibit HCA production. nih.gov

For example, a study on grilled beef steaks found that commercial marinades containing various spices led to a substantial decrease in imidazo-azaarene HCAs. A Caribbean-style marinade showed the highest reduction in total HCA content at 88%, followed by an herb marinade at 72%, and a Southwest-style marinade at 57%. nih.gov These marinades were found to be rich in polyphenolic antioxidants such as carnosic acid, carnosol, and rosmarinic acid. nih.gov Spices like black pepper, D-limonene, and capsaicin (B1668287) have also demonstrated a significant ability to reduce the formation of certain HCAs. researchgate.net

Table 3: Reduction of HCA Content in Grilled Beef with Marinades

Marinade Type Total HCA Reduction (%) Key Antioxidant Compounds
Caribbean 88% Carnosic acid, Carnosol, Rosmarinic acid nih.gov
Herb 72% Carnosic acid, Carnosol, Rosmarinic acid nih.gov
Southwest 57% Carnosic acid, Carnosol, Rosmarinic acid nih.gov

Chemopreventive Agents and Dietary Modulators against HCA-Induced Toxicity

In addition to preventing their formation, certain dietary components can help to counteract the toxic effects of HCAs like IQ once they are ingested.

A variety of natural compounds found in plant-based foods have shown protective effects against HCA-induced toxicity.

Olive Oil Phenols: Phenolic compounds present in extra-virgin olive oil, such as hydroxytyrosol (B1673988) and oleuropein, have demonstrated protective actions against oxidative damage and inflammation. mdpi.com In vitro studies show they can counteract oxidative stress by decreasing the production of reactive oxygen species (ROS). mdpi.com

Tea: Both green and black tea have been found to inhibit the mutagenic activity of IQ's metabolites. nih.gov This antimutagenic effect is largely attributed to catechins, particularly epigallocatechin (EGC) and epigallocatechin-3-gallate (EGCG), which are potent antioxidants. nih.gov Green tea has been shown to be significantly more effective than black tea under identical brewing conditions. nih.gov

Coffee: Coffee has been shown to diminish the bacterial mutagenicity of some HCAs by inhibiting the activity of cytochrome P450 1A2 (CYP1A2), an enzyme involved in their metabolic activation. nih.gov At the same time, coffee can increase the expression of detoxification enzymes like glutathione (B108866) S-transferase. nih.gov

The protective effects of these natural compounds are exerted through several mechanisms at the molecular level.

Free Radical Scavenging: Many phytochemicals, including phenols in olive oil and catechins in tea, are potent antioxidants. mdpi.comnih.gov They can neutralize free radicals that are generated during the metabolic activation of IQ, thereby preventing these reactive molecules from causing cellular damage. nih.gov The free radical scavenging activity of various quinoline (B57606) derivatives has also been reported. researchgate.net

Enzyme Modulation: Certain dietary components can influence the activity of enzymes involved in the metabolism of IQ. For example, flavonoids have been shown to inhibit the cytochrome P450-dependent monooxygenases that are responsible for the initial activation of IQ to its mutagenic form. nih.gov Conversely, compounds in coffee can induce the expression of phase II detoxification enzymes, such as glutathione S-transferases, which help to neutralize and eliminate harmful metabolites. nih.gov This modulation of enzyme activity shifts the balance from metabolic activation towards detoxification.

Public Health Implications and Dietary Guidelines

The formation of heterocyclic amines (HCAs), such as 2-Amino-1-methylimidazo[4,5-b]quinoline (a specific isomer of IQ), in cooked meats presents notable public health considerations due to their carcinogenic potential. Understanding these implications is crucial for developing dietary guidelines aimed at mitigating exposure and reducing potential health risks.

Public Health Implications

2-Amino-3-methylimidazo[4,5-f]quinoline (IQ), a well-studied HCA, is classified by the International Agency for Research on Cancer (IARC) as "probably carcinogenic to humans (Group 2A)". nih.govnih.govinchem.org This classification is based on sufficient evidence of carcinogenicity in experimental animals and strong mechanistic data. nih.govinchem.org When humans consume foods containing IQ, it undergoes metabolic activation by enzymes in the body, a process that can lead to the formation of DNA adducts. inchem.orgcancer.gov This ability to damage DNA is a critical step in the initiation of cancer. cancer.govcolumbiasurgery.org

Animal studies have demonstrated that oral exposure to IQ can induce tumors in multiple organs, including the liver, colon, mammary gland, and Zymbal's gland in rats, and the lung, liver, and forestomach in mice. nih.gov Studies in nonhuman primates have also shown IQ to cause liver tumors. nih.gov

While epidemiological studies in human populations have not definitively established a causal link between dietary IQ intake and cancer, many have suggested an association between the consumption of well-done, fried, or barbecued meats and an increased risk for certain cancers, such as colorectal cancer. nih.gov However, currently, no federal guidelines in the U.S. specifically address the consumption of foods containing HCAs. cancer.gov Beyond its carcinogenic potential, recent research has also suggested that long-term exposure to IQ may be neurotoxic and could be a potential risk factor for Parkinson's disease. nih.gov

Advanced Analytical and Computational Methodologies for 2 Amino 1 Methylimidazo 4,5 B Quinoline Research

Analytical Methods for Detection and Quantification

Accurate detection and quantification of IQ in various matrices, from environmental samples to biological tissues, rely on a suite of highly sensitive analytical methods. These techniques are essential for exposure assessment and metabolic studies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of heterocyclic amines (HCAs) like IQ due to its exceptional sensitivity and specificity. nih.govresearchgate.net This method combines the powerful separation capabilities of liquid chromatography with the precise detection and structural elucidation provided by tandem mass spectrometry. nih.govnih.gov

The process typically involves an initial sample preparation step, which can range from liquid-liquid extraction (LLE) to more modern approaches like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components. nih.govnih.gov Isotope dilution, where a stable isotope-labeled internal standard (e.g., IQ-d3) is added to the sample, is often employed to ensure accurate quantification by correcting for matrix effects and variations in recovery. nih.govresearchgate.net

LC-MS/MS analysis provides low limits of quantification (LOQ), often in the range of 0.01 to 10 parts-per-billion (ppb) in complex matrices like meat products. nih.govresearchgate.net The high selectivity of the multiple reaction monitoring (MRM) scan mode allows for the unambiguous identification and quantification of IQ even at trace levels. mdpi.com

Table 1: Typical Parameters for LC-MS/MS Analysis of IQ-type Heterocyclic Amines

Parameter Description Common Settings
Chromatography
Column Separates compounds based on polarity. Reversed-phase C18 columns are frequently used. nih.gov
Mobile Phase Carries the sample through the column. A gradient of acetonitrile and water with additives like formic acid. nih.gov
Flow Rate Speed of the mobile phase. Typically 0.3-0.6 mL/min. nih.govmdpi.com
Mass Spectrometry
Ionization Source Generates ions from the sample molecules. Electrospray Ionization (ESI) in positive mode (ESI+) is standard. mdpi.com
Scan Mode Method of detection. Dynamic Multiple Reaction Monitoring (dMRM) for high specificity and sensitivity. mdpi.com

This table provides an interactive overview of common settings used in LC-MS/MS methods for analyzing heterocyclic amines.

The ³²P-postlabeling assay is an exceptionally sensitive method for detecting and quantifying DNA adducts, which are segments of DNA bound to a cancer-causing chemical. nih.govwisnerbaum.com This technique is particularly valuable in studying the genotoxicity of compounds like IQ, as it can detect adducts at frequencies as low as one adduct in 10⁹ to 10¹⁰ normal nucleotides, requiring only microgram quantities of DNA. nih.govspringernature.comnih.gov

The assay involves a multi-step process:

DNA Digestion: The DNA sample is enzymatically digested into its constituent deoxynucleoside 3'-monophosphates. nih.govspringernature.com

Adduct Enrichment: The bulky, aromatic adducts derived from IQ are often resistant to certain enzymes like nuclease P1. This property is exploited to enhance the sensitivity of the assay; nuclease P1 dephosphorylates the normal nucleotides, thereby enriching the adducted nucleotides which remain as substrates for the next step. nih.gov

Radiolabeling: The enriched adducts are radiolabeled by transferring a ³²P-phosphate group from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase. nih.govspringernature.com

Separation and Detection: The ³²P-labeled adducts are then separated using chromatographic techniques, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). nih.govnih.gov The separated adducts are detected by autoradiography and quantified by measuring their radioactive decay. springernature.comnih.gov

This ultrasensitive technique is widely applicable in human, animal, and in vitro studies to monitor exposure to genotoxic agents and to analyze the DNA-damaging potential of complex mixtures. semanticscholar.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique used for the separation and purification of compounds in a mixture. sigmaaldrich.comlibretexts.org In the context of IQ research, HPLC is crucial for separating the parent compound from its various metabolites and DNA adducts prior to detection. researchgate.netresearchgate.net

The separation is achieved by passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). sigmaaldrich.com Different compounds interact with the adsorbent material to varying degrees, causing them to flow out of the column at different times (retention times).

For IQ and other heterocyclic amines, reversed-phase HPLC using C18 columns is common. oup.com Detection is often performed using UV-absorption diode array detectors or fluorescence detectors, which provide high sensitivity for these aromatic compounds. oup.com The method's effectiveness can be enhanced by optimizing the mobile phase gradient, allowing for the separation of both polar and nonpolar heterocyclic amines within a single analytical run. oup.com When coupled with techniques like the ³²P-postlabeling assay, HPLC provides a robust method for isolating and quantifying specific IQ-DNA adducts. nih.gov

The field of DNA analysis is rapidly advancing, with emerging technologies like single-molecule sequencing and nanopore technology offering unprecedented resolution for studying DNA damage. While traditional methods like LC-MS/MS require the DNA to be broken down, losing positional information of adducts, these new techniques can analyze individual, intact DNA molecules. nanoporetech.comnih.govacs.org

Single Molecule Sequencing technologies, such as Hairpin Duplex Enhanced Fidelity sequencing (HiDEF-seq), are capable of detecting single-strand DNA damage and nucleotide mismatches with single-molecule fidelity. nih.govresearchgate.net This allows researchers to identify the initial single-strand lesions that precede double-strand mutations, providing deeper insight into mutational processes. nih.govbiologists.com This approach could potentially be used to map the exact genomic locations of IQ-induced DNA adducts and understand the sequence context in which damage occurs.

Nanopore Technology works by passing a single DNA strand through a tiny protein pore (a nanopore) and measuring the characteristic disruptions in an electrical current as each base passes through. nih.gov This technology has been successfully applied to detect and discriminate various DNA adducts in their native form on the DNA strand. nanoporetech.comnih.gov As an IQ-DNA adduct passes through the nanopore, it would create a unique electrical signal disturbance, allowing for its identification and precise location along the DNA sequence. acs.orgacs.org This label-free, single-molecule approach holds promise for the genome-wide investigation of DNA damage caused by IQ without the need for amplification or digestion. nih.gov

Computational Chemistry and Molecular Modeling

Computational methods provide powerful tools to investigate the interactions of IQ at the atomic level, offering insights that complement experimental findings. Molecular modeling can predict how IQ binds to biological macromolecules like DNA and proteins, and simulate the dynamics of these interactions over time.

Molecular Docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as IQ) when bound to a second (a receptor, such as a DNA sequence or an enzyme). nih.govresearchgate.net The primary goal of docking is to predict the binding mode and affinity, often represented by a docking score. semanticscholar.org For IQ, docking can be used to model how it intercalates into the DNA helix or fits into the active site of metabolizing enzymes, helping to identify key interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex. nih.gov

Molecular Dynamics (MD) Simulations take the process a step further. Starting from a docked complex, MD simulations use the principles of physics to model the movement of every atom in the system over time. nih.govwhiterose.ac.uk This provides a dynamic view of the ligand-target interaction, allowing researchers to assess the stability of the docked pose and observe conformational changes in both the ligand and the receptor. researchgate.netrsc.org All-atom MD simulations can characterize these interactions with high resolution, revealing the behavior of the complex on a nanosecond to microsecond timescale. nih.gov By calculating the binding free energy from the simulation trajectory, researchers can obtain a more accurate estimate of the binding affinity, which can be compared with experimental data. researchgate.net These computational approaches are invaluable for generating hypotheses about the molecular mechanisms of IQ's biological activity. nih.gov

Quantum-Mechanical Calculations for Reaction Mechanisms

Quantum-mechanical (QM) calculations are pivotal in elucidating the intricate reaction mechanisms involving 2-Amino-1-methylimidazo[4,5-b]quinoline and its analogs. These computational methods provide insights into the electronic structure, transition states, and reaction pathways at an atomic level, which are often challenging to observe experimentally.

One of the key applications of QM calculations in this context is understanding the metabolic activation of aminoimidazoquinolines. For the related compound, 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), metabolism is a critical step in its biotransformation to reactive intermediates that can form DNA adducts. Studies on the metabolism of IQ in rat liver slices have identified various metabolic products, and QM methods can be employed to model the enzymatic reactions involved, such as those mediated by cytochrome P450 enzymes. These calculations can help predict the most likely sites of metabolism and the relative energies of different metabolic pathways.

Furthermore, QM calculations are instrumental in studying the stability and reactivity of metabolites. For instance, research on 2-nitrosoamino-3-methylimidazo[4,5-f]quinoline (N-NO-IQ), a potential metabolite of IQ, has shown that it becomes a reactive electrophile at acidic pH, capable of binding to DNA. researchgate.net QM methods can model the electronic changes that occur upon protonation and predict the subsequent reactions with nucleophiles like DNA bases.

Density functional theory (DFT) is a widely used QM method for these types of investigations. DFT calculations can determine the geometries of reactants, intermediates, and products, as well as the activation energies for the transition states connecting them. This information is crucial for constructing a detailed potential energy surface of a reaction, which in turn allows for the determination of reaction kinetics and mechanisms. For example, DFT has been used to investigate the proton transfer processes in similar heterocyclic systems, providing insights into tautomeric equilibria and reaction barriers.

By applying these computational approaches to this compound, researchers can hypothesize its metabolic fate and the mechanisms by which it might exert biological effects. This predictive capability is invaluable for guiding further experimental studies and for understanding the structure-activity relationships within the imidazoquinoline class of compounds.

Predictive Modeling of Biological Activity and Toxicity

Predictive modeling, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of modern computational toxicology and drug discovery. These models establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. For imidazoquinolines, including this compound, QSAR models can be invaluable for predicting their potential mutagenicity, carcinogenicity, and other toxicological endpoints.

The development of a robust QSAR model involves several key steps:

Data Curation: A dataset of compounds with known biological activities (e.g., Ames mutagenicity) is compiled.

Descriptor Calculation: Numerical descriptors that encode the structural, physicochemical, and electronic features of the molecules are calculated.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a model that correlates the descriptors with the observed activity.

Validation: The model's predictive performance is rigorously assessed using internal and external validation techniques.

Studies have successfully applied QSAR to predict the mutagenicity and cytotoxicity of quinoline (B57606) derivatives. nih.gov These models have revealed that hydrophobicity and steric interactions are often important for mutagenicity, while cytotoxicity can be influenced by hydrophobicity and the presence of electron-withdrawing groups. nih.gov Such insights are crucial for understanding the toxic potential of new or untested imidazoquinolines.

The ICH M7 guideline for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals has spurred the development and refinement of in silico tools for predicting Ames mutagenicity. nihs.go.jp International challenge projects have been established to validate and improve the performance of various QSAR tools using large, proprietary datasets of new chemicals. nihs.go.jp These efforts enhance the reliability of in silico predictions for regulatory purposes.

For this compound, QSAR models can be used to estimate its potential for mutagenicity by comparing its structural features to those of known mutagens within the quinoline and imidazoquinoline classes. The table below illustrates the general approach and key components of a QSAR study for mutagenicity prediction.

QSAR ComponentDescriptionRelevance to this compound
Biological EndpointThe activity being modeled (e.g., Ames mutagenicity, cytotoxicity).Predicting the potential for DNA damage and cell death.
Molecular DescriptorsNumerical representations of molecular properties (e.g., LogP for hydrophobicity, molecular weight, electronic properties).Quantifying the physicochemical properties that may drive its biological activity.
Statistical MethodAlgorithm used to build the predictive model (e.g., Random Forest, Support Vector Machines).Developing a robust model to accurately predict its toxic potential.
Model ValidationAssessing the model's accuracy and predictive power (e.g., cross-validation, external test sets).Ensuring the reliability of the in silico toxicity assessment.

Artificial Intelligence in Drug Discovery and Biomolecular Interactions

One of the primary applications of AI in early-stage drug discovery is the prediction of a compound's biological activity and toxicity. researchgate.net Machine learning models, including deep neural networks, random forests, and support vector machines, can be trained on large datasets of chemical structures and their associated biological data to predict the properties of new molecules. nih.govnih.gov This allows for the rapid screening of virtual libraries of compounds to identify those with the desired activity and a favorable safety profile, thereby reducing the time and cost of experimental testing. cam.ac.uk

The key pillars for successful machine learning-driven toxicity prediction include:

High-quality and relevant datasets for model training. cam.ac.uk

Appropriate molecular representations (e.g., fingerprints, graph-based methods) that capture the essential features of the chemical structures. cam.ac.uk

Selection of suitable machine learning algorithms for the specific prediction task. cam.ac.uk

Rigorous model validation to ensure predictive accuracy and generalizability. cam.ac.uk

Effective translation of predictions into informed decision-making in the drug discovery process. cam.ac.uk

In the context of biomolecular interactions, AI can be used to predict how a small molecule like this compound will bind to a target protein. This can be achieved through advanced molecular docking simulations guided by machine learning algorithms or through the development of predictive models that estimate binding affinity based on the structures of the ligand and the protein. These approaches can help in identifying potential protein targets for a given compound and in optimizing its structure to enhance binding affinity and selectivity.

Furthermore, generative AI models can design entirely new molecules with desired properties. lifechemicals.com By learning the underlying patterns in chemical space, these models can generate novel imidazoquinoline derivatives that are predicted to have improved efficacy or reduced toxicity. This de novo design capability opens up new avenues for the discovery of innovative medicines.

The table below summarizes some of the key applications of AI in the research of this compound.

AI ApplicationDescriptionPotential Impact on this compound Research
Toxicity PredictionUsing machine learning to predict various toxicological endpoints (e.g., mutagenicity, hepatotoxicity).Early identification of potential safety concerns and prioritization of safer analogs.
Biological Activity PredictionPredicting the therapeutic or adverse activities of the compound against various biological targets.Hypothesis generation for its mechanism of action and potential therapeutic applications.
Biomolecular Interaction ModelingSimulating and predicting the binding of the compound to proteins and other biomolecules.Identification of potential molecular targets and understanding the structural basis of its activity.
De Novo Drug DesignGenerating novel imidazoquinoline derivatives with optimized properties.Discovery of new lead compounds with improved therapeutic potential.

Understanding Intermolecular Interactions in Imidazoquinolines

The biological activity and physicochemical properties of this compound are fundamentally governed by its intermolecular interactions with its environment, including water, lipids, and biological macromolecules such as proteins and nucleic acids. A thorough understanding of these non-covalent interactions is crucial for rationalizing its behavior at a molecular level.

The primary types of intermolecular interactions that are relevant for imidazoquinolines include:

Hydrogen Bonding: The amino group and the nitrogen atoms within the imidazole and quinoline ring systems can act as both hydrogen bond donors and acceptors. nih.gov These interactions are highly directional and play a critical role in the specific recognition of the molecule by biological targets. nih.gov

π-π Stacking: The aromatic rings of the imidazoquinoline core can engage in π-π stacking interactions with other aromatic systems, such as the side chains of amino acids like phenylalanine, tyrosine, and tryptophan in proteins, or with the bases of DNA. semanticscholar.org

Hydrophobic Interactions: The non-polar regions of the molecule will tend to associate with hydrophobic pockets in proteins or lipid membranes, driven by the entropic gain from the release of ordered water molecules.

Computational methods such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) can provide detailed insights into these interactions. nih.gov MD simulations can model the dynamic behavior of this compound in complex biological systems, revealing the key intermolecular contacts that stabilize its binding to a target. QM/MM methods allow for a more accurate description of the electronic effects in the binding site, which is particularly important for understanding interactions with a significant covalent character or charge transfer.

Experimental techniques like X-ray crystallography can provide a static picture of the intermolecular interactions of a molecule in its crystalline state. While a crystal structure for this compound may not be publicly available, analysis of the crystal structures of related amino acids, peptides, and other nitrogen-containing heterocyclic compounds reveals common hydrogen bonding motifs and packing arrangements that can be extrapolated to imidazoquinolines. researchgate.netnih.gov For instance, studies on quinolone carboxylic acid derivatives have highlighted the importance of both intramolecular and intermolecular hydrogen bonds, as well as dispersive forces, in their crystal packing. nih.gov

The table below summarizes the key intermolecular interactions and the methods used to study them in the context of imidazoquinoline research.

Interaction TypeStructural Features InvolvedImportance in Biological SystemsMethods of Study
Hydrogen Bonding-NH2 group, imidazole and quinoline nitrogensSpecificity of binding to biological targetsX-ray crystallography, NMR spectroscopy, MD simulations
π-π StackingAromatic rings of the imidazoquinoline systemInteraction with aromatic amino acids and DNA basesX-ray crystallography, NMR spectroscopy, computational chemistry
Van der Waals ForcesEntire molecular surfaceContribution to overall binding affinityMD simulations, calorimetry
Hydrophobic InteractionsMethyl group and aromatic ringsBinding to hydrophobic pockets in proteinsMD simulations, analysis of solvent accessible surface area

Future Research Directions and Unanswered Questions for 2 Amino 1 Methylimidazo 4,5 B Quinoline

Elucidating the Full Metabolic Profile in Human Systems

The biological activity of HCAs is intrinsically linked to their metabolic activation and detoxification. For carcinogenic HCAs like IQ, the primary activation step is N-hydroxylation of the exocyclic amino group, a reaction predominantly catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A2. nih.govacs.org This is followed by a phase II esterification, often by N-acetyltransferases (NATs), to produce a highly reactive intermediate that can damage DNA. nih.gov

A primary research imperative for 2-Amino-1-methylimidazo[4,5-b]quinoline is to comprehensively map its metabolic fate in human systems. Key unanswered questions include:

Which specific human CYP450 isoforms are responsible for its initial oxidation?

What is the role of human NAT1 and NAT2, as well as sulfotransferases (SULTs), in its phase II metabolism?

What are the major detoxification pathways and the structures of the resulting metabolites?

Future studies should utilize human liver microsomes, recombinant human enzymes, and advanced analytical techniques like high-resolution mass spectrometry to identify and quantify the full spectrum of its metabolites. Understanding whether the metabolic pathways of this linear isomer differ significantly from its angular counterpart, IQ, is crucial for risk assessment. aacrjournals.org

Comprehensive DNA Adductomics and Epigenetic Modifications

The covalent binding of reactive HCA metabolites to DNA, forming DNA adducts, is considered the critical initiating event in their mechanism of carcinogenicity. HCAs like IQ are known to form adducts primarily at the C8-position of guanine (B1146940) (dG-C8-IQ), which can lead to specific types of mutations. semanticscholar.orgtokushima-u.ac.jp

For this compound, a complete profile of the DNA adducts it forms is currently unknown. Future research must focus on:

Comprehensive DNA Adductomics: Employing sensitive techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the structure and quantity of all DNA adducts formed in vitro and in relevant human cells or tissues. It is vital to determine if it forms the same primary adducts as IQ or if its linear structure leads to a different adduct profile.

Epigenetic Modifications: Beyond direct DNA damage, the role of environmental carcinogens in altering the epigenome is a growing field of interest. Future investigations should explore whether exposure to this compound can induce epigenetic changes, such as aberrant DNA methylation or histone modifications, which can silence tumor suppressor genes or activate oncogenes.

In-depth Mechanistic Studies of Carcinogenicity at the Cellular and Molecular Level

The carcinogenicity of HCAs is a multistep process that begins with DNA adduct formation and leads to mutations and ultimately, uncontrolled cell growth. tokushima-u.ac.jpwikipedia.org DNA adducts formed by IQ are known to cause specific point mutations and frameshifts in critical genes like Apc, β-catenin, and Ras. tokushima-u.ac.jptokushima-u.ac.jp

To understand the carcinogenic potential of this compound, in-depth mechanistic studies are required to answer the following:

What is the mutagenic signature of this compound in bacterial and mammalian cell systems?

Does it induce mutations in key cancer-related genes, and are these mutations similar to or different from those induced by IQ? nih.gov

Beyond mutagenesis, does it promote carcinogenesis by inducing oxidative stress, chronic inflammation, or altering cellular signaling pathways that control cell proliferation and apoptosis?

Investigation of Individual Susceptibility Factors

Human populations exhibit wide inter-individual variability in the response to carcinogens, partly due to genetic polymorphisms in metabolic enzymes. nih.gov For well-studied HCAs, variations in the activity of CYP1A2 and NAT2 are known to modify an individual's ability to activate or detoxify these compounds, thereby influencing their cancer risk. nih.govaacrjournals.org

A critical area of future research is to determine how genetic factors influence susceptibility to this compound. Studies are needed to investigate whether common polymorphisms in genes encoding for CYP450s, NATs, SULTs, and DNA repair enzymes alter the risk associated with exposure to this specific HCA.

Design of Targeted Intervention Strategies

Chemoprevention aims to use natural or synthetic agents to reverse, suppress, or prevent the development of cancer. nih.gov Various dietary components, such as chlorophyllin, indole-3-carbinol from cruciferous vegetables, and tea catechins, have been shown to inhibit the carcinogenicity of HCAs like IQ and PhIP. nih.govoup.com These agents can act by trapping the carcinogen, modulating metabolic enzymes, or scavenging reactive intermediates. researchgate.net

Future research should be directed toward identifying and designing targeted intervention strategies against this compound. This would involve screening a wide range of phytochemicals and other compounds for their ability to:

Inhibit the specific CYP450 enzymes that activate the compound.

Induce phase II detoxification enzymes.

Prevent the formation of its DNA adducts.

Comparative Toxicological and Carcinogenic Potency Studies with Related HCAs (e.g., IQ)

Given the extensive database on the toxicology and carcinogenicity of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), the most critical unanswered question is how its linear isomer, this compound, compares in potency. Structural differences between isomers can lead to significant changes in metabolic handling and biological activity.

Therefore, direct comparative studies are essential. Future research should conduct head-to-head comparisons of the two isomers, focusing on:

Rates of metabolic activation by human enzymes.

Potency in inducing mutations in standard genotoxicity assays.

Efficiency of DNA adduct formation in cellular models.

Long-term carcinogenicity in rodent bioassays to determine and compare target organ specificity and carcinogenic potency.

Such studies will be paramount in determining whether this compound poses a health risk comparable to, greater than, or less than its well-known carcinogenic counterpart.

Data Tables

Table 1: Key Future Research Questions for this compound

Research AreaKey Unanswered Questions
MetabolismWhich human enzymes (CYP450s, NATs, SULTs) are involved in its activation and detoxification? What is the complete metabolite profile?
DNA DamageWhat are the specific structures of the DNA adducts it forms? Does it induce epigenetic modifications like DNA methylation?
Carcinogenicity MechanismsWhat is its mutagenic signature? Does it induce mutations in key cancer genes? Does it cause oxidative stress or inflammation?
BiomarkersCan the parent compound or its metabolites be reliably measured in human urine or blood? Can specific DNA adducts be used as biomarkers of effect?
Individual SusceptibilityDo genetic polymorphisms in metabolic or DNA repair genes alter an individual's risk from exposure?
InterventionWhich natural or synthetic agents can block its metabolic activation or enhance its detoxification?
Comparative ToxicologyHow does its mutagenic and carcinogenic potency compare to its well-studied isomer, IQ?

Table 2: Comparison of Knowledge Status: IQ vs. This compound

Toxicological Endpoint2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)This compound
Metabolic Activation PathwayWell-characterized (Primarily CYP1A2 and NAT2)Unknown - Future Research Needed
Primary DNA AdductIdentified (dG-C8-IQ)Unknown - Future Research Needed
Mutagenic SignatureCharacterized (G:C to T:A transversions, frameshifts)Unknown - Future Research Needed
Carcinogenicity in AnimalsConfirmed (multi-organ carcinogen)Not Assessed - Future Research Needed
Human Exposure BiomarkersDeveloped (e.g., urinary metabolites)Undeveloped - Future Research Needed
Influence of Genetic PolymorphismsEstablished (CYP1A2, NAT2)Unknown - Future Research Needed

Application of Advanced Multi-Omics Approaches (e.g., Transcriptomics, Metabolomics)

There are currently no specific transcriptomic or metabolomic studies focused on this compound in the available literature. Research on related HCAs, however, demonstrates the potential of these approaches. Multi-omics technologies are crucial for understanding the complex biological interactions and systemic effects of chemical compounds. mdpi.commdpi.com Future research on this compound should prioritize these methods to elucidate its mechanisms of action.

A key area for investigation would be to identify changes in gene expression (transcriptomics) and metabolic profiles (metabolomics) in relevant biological systems after exposure to the compound. This could reveal key pathways affected by this compound, potential biomarkers of exposure or effect, and provide a more holistic view of its biological impact. Such studies would be instrumental in comparing its toxicological profile to that of other well-characterized HCAs.

Integration of Computational and Experimental Data for Predictive Toxicology

Similarly, there is a lack of published research integrating computational and experimental data for the predictive toxicology of this compound. For the broader class of aromatic and heterocyclic amines, computational studies using methods like density functional theory (DFT) have been employed to examine the formation of reactive metabolites, such as nitrenium ions, which are implicated in their mutagenic activity. These computational approaches are often correlated with experimental mutagenicity data to develop predictive models.

Future research on this compound would benefit significantly from such an integrated approach. By combining computational modeling of its metabolic activation and DNA-adduct forming potential with experimental data from in vitro genotoxicity assays, researchers could develop robust models to predict its toxicological and carcinogenic risk. This is particularly important for risk assessment, as it can help extrapolate findings from animal models to humans and understand inter-individual differences in susceptibility. mdpi.com

Q & A

Q. Advanced

  • Methylation : Adding methyl groups (e.g., MeIQx) increases mutagenicity in Salmonella assays due to enhanced DNA adduct formation .
  • Ring topology : Angular tricyclic isomers (e.g., IQ[4,5-b]) exhibit higher carcinogenic potency than linear isomers, as shown in rodent models .
  • Functional groups : Pyrimido[4,5-b]quinoline derivatives with thioxy or amino substituents show anti-inflammatory and antimicrobial activity, highlighting the role of electron-donating groups in modulating bioactivity .

What are the known toxicological profiles of this compound based on current research?

Basic
IQ[4,5-b] is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the IARC. In rodents, it induces tumors in the liver, colon, and mammary glands via metabolic activation to DNA-reactive intermediates . Mutagenicity assays (e.g., Ames test) confirm its potency, with metabolic activation by cytochrome P450 enzymes being critical .

What analytical challenges arise when differentiating this compound from its structural isomers in complex mixtures?

Q. Advanced

  • Chromatographic separation : Isomers like MeIQx (imidazo[4,5-f]quinoxaline) and PhIP (imidazo[4,5-b]pyridine) require ultra-HPLC with tandem mass spectrometry (MS/MS) for resolution due to similar retention times .
  • Internal standards : Deuterated analogs (e.g., 2-amino-3-trideuteromethyl-3H-imidazo[4,5-f]quinoline) improve quantification accuracy by correcting matrix effects .

What model systems are used to study the carcinogenic mechanisms of this compound?

Q. Basic

  • In vitro : Ames tests with Salmonella typhimurium TA98 strain and human hepatocyte cultures assess mutagenicity and metabolic activation .
  • In vivo : Rodent models (e.g., Fischer 344 rats) fed IQ[4,5-b]-supplemented diets evaluate tumorigenicity and organ-specific toxicity .

How can green chemistry principles be applied to the synthesis of this compound derivatives?

Q. Advanced

  • Ultrasound-assisted synthesis : Reduces reaction time and energy consumption while improving yields (e.g., 94–99% for pyrimido[4,5-b]quinolines) .
  • Catalyst design : Fe(DS)₃ (iron dodecyl sulfate) acts as a Lewis acid-surfactant combined catalyst, enabling aqueous reactions and easy product isolation .
  • Multicomponent reactions : One-pot condensations of aldehydes, dimedone, and amino-uracils minimize solvent use and purification steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.